Cas no 478848-47-4 ([(2,4-Dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)

[(2,4-Dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate is a specialized chemical compound featuring a dichlorophenyl carbamoyl moiety linked to a dichloropyridine carboxylate ester. Its structural design incorporates multiple halogen substituents, enhancing its reactivity and potential utility in agrochemical or pharmaceutical intermediates. The compound's dichlorinated aromatic systems contribute to stability and selective binding properties, making it suitable for applications requiring precise molecular interactions. Its ester linkage offers versatility for further functionalization, while the carbamoyl group provides a reactive handle for derivatization. This compound is particularly valuable in synthetic chemistry for constructing complex heterocyclic frameworks or as a precursor in targeted synthesis. Proper handling is advised due to its halogen-rich composition.
[(2,4-Dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate structure
478848-47-4 structure
商品名:[(2,4-Dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate
CAS番号:478848-47-4
MF:C14H8Cl4N2O3
メガワット:394.036919593811
CID:5996609
PubChem ID:2431645

[(2,4-Dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 478848-47-4
    • AKOS033627979
    • Oprea1_282119
    • EN300-26596601
    • [(2,4-dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate
    • AB00718751-01
    • Z18518718
    • [(2,4-Dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate
    • インチ: 1S/C14H8Cl4N2O3/c15-8-1-2-11(9(16)4-8)20-12(21)6-23-14(22)7-3-10(17)13(18)19-5-7/h1-5H,6H2,(H,20,21)
    • InChIKey: ONIAPDJUIXCDHM-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1NC(COC(C1C=NC(=C(C=1)Cl)Cl)=O)=O)Cl

計算された属性

  • せいみつぶんしりょう: 393.925953g/mol
  • どういたいしつりょう: 391.928903g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 440
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 68.3Ų

[(2,4-Dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26596601-0.05g
[(2,4-dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate
478848-47-4 95.0%
0.05g
$212.0 2025-03-20

[(2,4-Dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate 関連文献

[(2,4-Dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylateに関する追加情報

Research Briefing on [(2,4-Dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate (CAS: 478848-47-4)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of [(2,4-Dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate (CAS: 478848-47-4) as a promising compound for therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

The compound, characterized by its unique dichlorophenyl and dichloropyridine moieties, has garnered attention due to its potential as a bioactive agent. Recent studies have explored its role as an inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The structural features of this compound, including its carbamoyl and carboxylate functional groups, contribute to its ability to interact with biological targets with high specificity.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that [(2,4-Dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate exhibits potent inhibitory activity against protein kinases implicated in cancer progression. The study utilized in vitro assays and molecular docking simulations to elucidate the binding mechanisms, revealing a strong affinity for the ATP-binding sites of targeted kinases. These findings suggest potential applications in the development of kinase inhibitors for oncology.

Another significant development was reported in a 2024 preprint article, which investigated the compound's anti-inflammatory properties. The study employed cell-based models to assess its effects on cytokine production and NF-κB signaling pathways. Results indicated a dose-dependent suppression of pro-inflammatory cytokines, positioning the compound as a candidate for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

From a synthetic chemistry perspective, recent advancements have optimized the production of [(2,4-Dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate, improving yield and purity. A 2023 patent application detailed a novel catalytic method for its synthesis, reducing the reliance on hazardous reagents and enhancing scalability. This innovation addresses previous challenges in large-scale production, facilitating further preclinical and clinical investigations.

Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies have identified issues related to bioavailability and metabolic stability, necessitating further structural modifications. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these limitations and enhance therapeutic efficacy.

In conclusion, [(2,4-Dichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate (CAS: 478848-47-4) represents a versatile scaffold with significant potential in drug discovery. Its dual functionality as a kinase inhibitor and anti-inflammatory agent underscores its broad applicability. Future research should focus on addressing pharmacokinetic challenges and advancing the compound through preclinical and clinical trials to realize its therapeutic promise.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.